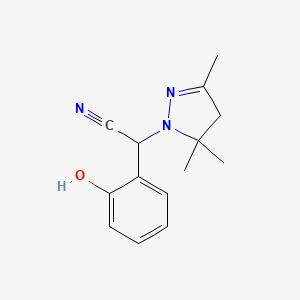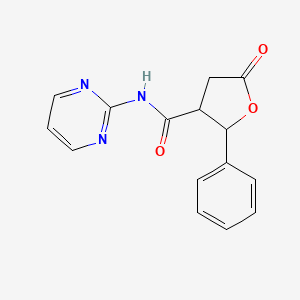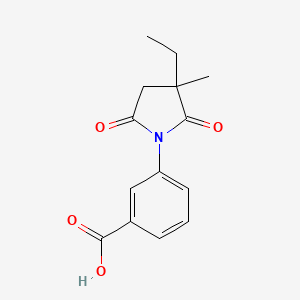
4-nitrophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
説明
The compound “4-nitrophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” likely represents a specific functionalized organic molecule, incorporating elements such as a nitro group, an isoindole unit, and an ester linkage. These functionalities suggest the compound could exhibit interesting chemical behavior and properties, relevant for various applications in materials science, organic synthesis, or potentially as a lead structure in pharmaceutical research.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds incorporating nitrophenyl groups, ester functionalities, and isoindolones, a common strategy might involve the stepwise construction of the core structure followed by the introduction of functional groups through reactions like nitration, esterification, and cycloadditions. For example, compounds with related structures have been synthesized through reactions involving nitro-substituted CH acids or Michael addition, showcasing the versatility of organic synthesis strategies in constructing complex molecules (Bryce et al., 1998).
Molecular Structure Analysis
The molecular structure of such compounds is pivotal, influencing their chemical reactivity and physical properties. X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy) are common techniques used to elucidate molecular structures. For instance, related compounds' structures have been determined, revealing how nitro, ester, and aromatic systems contribute to the overall molecular conformation and behavior (Maru & Shah, 2013).
Chemical Reactions and Properties
Compounds containing nitrophenyl and isoindolone units can undergo various chemical reactions, including nitrosation, reduction, and cycloadditions, often leading to a wide range of derivatives. These reactions are influenced by the compound's specific functional groups, with nitro groups facilitating electron transfer processes and the isoindolone moiety participating in nucleophilic additions. Such reactivity patterns are essential for further functionalization or application of these compounds (Fasani et al., 2006).
科学的研究の応用
Azo Polymers for Reversible Optical Storage
Nitrophenyl derivatives have been synthesized and copolymerized to create amorphous polymers with unique optical properties. The interactions between azo and nitrophenyl side groups in these polymers produce shifts in absorption maxima in the electronic spectra, allowing for reversible photoinduction and photoerasure of birefringence in polymer films. This feature is crucial for applications in reversible optical storage devices, where data encoding and erasing through light modulation are essential (Meng, Natansohn, Barrett, & Rochon, 1996).
Corrosion Inhibition
Certain nitrophenyl derivatives have been identified as effective corrosion inhibitors for copper alloys in chloride solutions. The formation of a protective film on the copper alloy surface prevents corrosion, showcasing the compound's potential in preserving metal integrity in harsh environments (Nam, Quoc Thang, To Hoai, & Hiển, 2016).
Catalysis and Reaction Mechanisms
Nitrophenyl compounds are involved in the study of reaction mechanisms, such as the reduction of nitrosobenzenes by thiols in alcoholic media. These studies help elucidate complex reaction pathways and the formation of various products, contributing to the understanding of organic synthesis and catalysis processes (Montanari, Paradisi, & Scorrano, 1999).
Synthetic Precursors
Doubly activated cyclopropanes derived from nitrophenyl compounds have been utilized as precursors for the synthesis of functionally dense pyrroles and dihydropyrroles. These synthetic routes offer access to complex molecules that are significant in medicinal chemistry and material science (Wurz & Charette, 2005).
Photophysical Properties Study
The influence of solvent polarity on the photophysical properties of nitrophenyl chalcone derivatives has been investigated, providing insights into intramolecular charge transfer processes. This research is fundamental in designing molecules with specific optical properties for sensors, organic electronics, and fluorescence microscopy applications (Kumari, Varghese, George, & N., 2017).
特性
IUPAC Name |
(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-10(17(22)25-12-8-6-11(7-9-12)19(23)24)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBXDREJKTVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)



![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)


![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)